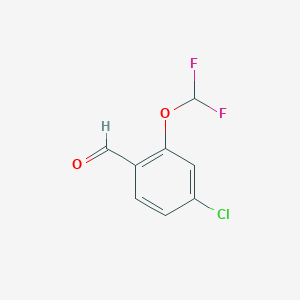

4-Chloro-2-(difluoromethoxy)benzaldehyde

Description

Significance of Halogenated Benzaldehydes in Organic Synthesis and Applied Chemistry

Halogenated benzaldehydes, which are benzaldehyde (B42025) derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens, are fundamental intermediates in organic chemistry. nih.gov The presence of a halogen atom, such as chlorine, significantly influences the compound's chemical and physical properties. nih.gov These substitutions enhance the reactivity of the molecule, making halogenated benzaldehydes valuable precursors for a wide array of products, including pharmaceuticals, agrochemicals, dyes, and pigments. nih.govsigmaaldrich.com

Role of the Difluoromethoxy Moiety in Modern Chemical Research

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates. bldpharm.com The difluoromethoxy group (-OCHF₂) is particularly noteworthy for its unique combination of properties. It is considered a lipophilic substituent, which can improve a molecule's ability to permeate biological membranes. mdpi.com

Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group offers a different balance of lipophilicity and electronic effects. mdpi.cominnospk.com It is metabolically more stable than a simple methoxy (B1213986) group and can act as a bioisostere for other functional groups, helping to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. innospk.comgoogle.com The inclusion of the -OCHF₂ group can lead to improved metabolic stability, enhanced bioavailability, and better binding affinity of a drug to its target. google.com This makes it a highly desirable feature in the design of new therapeutic agents and agrochemicals. google.com

Overview of Research Areas Pertaining to 4-Chloro-2-(difluoromethoxy)benzaldehyde

While specific, detailed research findings on this compound are not extensively documented in public literature, its structure strongly suggests its utility as a specialized chemical intermediate. The combination of its three key functional components—the aldehyde, the chloro group, and the difluoromethoxy group—makes it a prime candidate for use in the synthesis of novel, complex molecules.

Based on the known applications of its structural analogs, research involving this compound would likely be focused on:

Medicinal Chemistry: As a precursor for synthesizing new drug candidates. The difluoromethoxy group is present in several approved drugs, and the chlorinated benzaldehyde core is a common starting point for various pharmaceuticals. google.com For instance, related difluoromethoxy benzaldehydes are key intermediates in the synthesis of drugs like Roflumilast.

Agrochemicals: For the development of new pesticides and herbicides, where the dual presence of chlorine and a fluorinated moiety can enhance biological activity and stability. google.com

Materials Science: In the creation of specialty polymers and other advanced materials where its specific substitution pattern could impart desirable properties like thermal stability or altered electronic characteristics.

The compound serves as a valuable, albeit specialized, building block for chemists aiming to leverage the unique properties conferred by its halogen and difluoromethoxy substituents.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| CAS Number | Not available in public literature |

| Appearance | Not available in public literature |

| Boiling Point | Not available in public literature |

| Density | Not available in public literature |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Bromobenzaldehyde |

| 4-Chlorobenzaldehyde |

| This compound |

| 4-Chloro-2,5-difluorobenzaldehyde |

| 2,3-Dichlorobenzaldehyde |

| 2,4-Dichlorobenzaldehyde |

| 2,6-Dichlorobenzaldehyde |

| Roflumilast |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIQXMVKVMXMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Difluoromethoxy Benzaldehyde and Its Analogues

Reactivity of the Aldehyde Functionality in Substituted Benzaldehydes

The aldehyde group is a primary site of reactivity in 4-chloro-2-(difluoromethoxy)benzaldehyde, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. researchgate.net For this compound, this reaction yields 4-chloro-2-(difluoromethoxy)benzoic acid. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction and the presence of other functional groups. Common laboratory-scale oxidants for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions.

The presence of electron-withdrawing groups on the benzaldehyde (B42025) ring, such as the chloro and difluoromethoxy groups in the target molecule, can influence the rate of oxidation. These groups decrease the electron density on the aromatic ring and, by extension, on the aldehyde carbon, which can affect its susceptibility to oxidation. However, the oxidation of the aldehyde functionality is generally a high-yielding and reliable reaction.

Table 1: Predicted Outcome of Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄ or other suitable oxidant | 4-Chloro-2-(difluoromethoxy)benzoic acid |

The aldehyde functionality can be readily reduced to a primary alcohol, yielding (4-chloro-2-(difluoromethoxy)phenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcdnsciencepub.com This reagent is selective for aldehydes and ketones and typically does not reduce other functional groups like esters or nitro groups that might be present in more complex analogues. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol. The presence of electron-withdrawing groups on the aromatic ring generally does not interfere with this reduction.

Table 2: Predicted Outcome of Reduction of this compound

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (4-Chloro-2-(difluoromethoxy)phenyl)methanol |

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecules. Two illustrative examples of nucleophilic addition reactions are the Grignard and Wittig reactions.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 1-(4-chloro-2-(difluoromethoxy)phenyl)ethanol. The electron-withdrawing substituents on the aromatic ring would likely enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of this compound with this ylide would produce 1-chloro-4-(difluoromethoxy)-2-vinylbenzene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.

Table 3: Predicted Products of Nucleophilic Addition Reactions

| Starting Material | Reagent | Expected Product |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | 1-(4-Chloro-2-(difluoromethoxy)phenyl)ethanol |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Chloro-4-(difluoromethoxy)-2-vinylbenzene |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the existing substituents.

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the aromatic ring by the electronic effects of the existing substituents. The chloro, difluoromethoxy, and aldehyde groups all influence the position of further substitution.

Directing Effects of Substituents:

Chloro Group: Halogens are deactivating yet ortho-, para-directing. libretexts.org

Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, making it a deactivating group. However, the oxygen atom has lone pairs that can be donated to the ring through resonance, making it an ortho-, para-director.

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and is a meta-director. youtube.comlibretexts.org

Predicted Regioselectivity: Given the directing effects of the substituents, predicting the major product of an EAS reaction on this compound is complex. The aldehyde group strongly deactivates the ring and directs meta to its position (positions 3 and 5). The chloro and difluoromethoxy groups are also deactivating but direct ortho- and para- to their respective positions. The difluoromethoxy group is at position 2, directing to positions 4 (already substituted) and 6. The chloro group is at position 4, directing to positions 3 and 5.

Considering the combined effects, the positions meta to the aldehyde group (positions 3 and 5) are the most likely sites for electrophilic attack. Of these, position 5 is sterically more accessible than position 3, which is flanked by the difluoromethoxy and chloro groups. Therefore, electrophilic substitution, such as nitration, is predicted to occur predominantly at the 5-position.

Table 4: Predicted Major Product of Electrophilic Nitration

| Starting Material | Reagents | Predicted Major Product |

| This compound | HNO₃, H₂SO₄ | 4-Chloro-2-(difluoromethoxy)-5-nitrobenzaldehyde |

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho- and/or para- to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comlibretexts.orgyoutube.com

Therefore, it is plausible that this compound could undergo SNAr at the chlorine-bearing carbon with strong nucleophiles such as amines or alkoxides, particularly under forcing conditions (e.g., high temperature). For example, reaction with a primary amine (R-NH₂) could yield 4-(alkylamino)-2-(difluoromethoxy)benzaldehyde.

Table 5: Predicted Outcome of Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Predicted Product |

| This compound | Primary Amine (R-NH₂) | 4-(Alkylamino)-2-(difluoromethoxy)benzaldehyde |

Transformations of the Difluoromethoxy Group

The difluoromethoxy group (OCF2H) is a key functional moiety in medicinal chemistry, valued for its ability to enhance metabolic stability and fine-tune the physicochemical properties of parent compounds. Its chemical transformations, particularly on an aromatic scaffold like that of this compound, are of significant interest. Generally, the difluoromethoxy group is considered robust and stable under a variety of reaction conditions, which allows for chemical modifications elsewhere in the molecule without affecting the OCF2H group.

Research into the reactivity of the difluoromethoxy group itself has revealed that it is largely resistant to cleavage under standard synthetic conditions. For instance, the synthesis of various difluoromethoxy-substituted aromatic compounds often involves the introduction of the OCF2H group at an early stage, and this group remains intact throughout subsequent multi-step reaction sequences. The stability of the C-F bonds within the difluoromethoxy group contributes to its inertness.

However, specific transformations targeting the difluoromethoxy group are an area of ongoing research. While direct cleavage or modification of the OCF2H group on an aromatic ring is not commonly performed due to its stability, the broader field of fluoroalkoxy chemistry offers insights into its potential reactivity under more forcing conditions. For example, late-stage difluoromethylation techniques often rely on the generation of a difluoromethyl radical, indicating that under specific radical conditions, transformations involving the CF2H moiety are possible. youtube.comrsc.org

The stability of the difluoromethoxy group can be contrasted with the related methoxy (B1213986) group (OCH3), which is susceptible to O-demethylation as a metabolic pathway. The replacement of methoxy with difluoromethoxy groups is a common strategy to block this biotransformation, highlighting the enhanced stability of the OCF2H group. This stability is a key consideration in the design of synthetic routes utilizing this compound and its analogues.

Derivatization Strategies for this compound

The aldehyde functional group in this compound is the primary site for a wide array of chemical derivatizations. These transformations are fundamental in synthetic organic chemistry for building molecular complexity and are broadly applicable to this compound. The presence of the electron-withdrawing chloro and difluoromethoxy groups can influence the reactivity of the aldehyde, but it generally undergoes the canonical reactions expected of an aromatic aldehyde.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid. This transformation is a common step in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and functional group tolerance. researchgate.netnih.gov

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (4-chloro-2-(difluoromethoxy)phenyl)methanol. This can be achieved using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride.

Reductive Amination: A highly versatile method for forming C-N bonds, reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduthermofishersci.inorganic-chemistry.org This strategy allows for the introduction of a wide range of amino functionalities.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org By reacting this compound with a suitable phosphorus ylide, a diverse array of vinyl derivatives can be synthesized. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orgwikipedia.org

Below are interactive data tables summarizing these key derivatization strategies with illustrative examples.

Table 1: Oxidation of Substituted Benzaldehydes

| Aldehyde Substrate | Oxidizing Agent | Product | Reference |

| Benzaldehyde | Sodium hypochlorite | Benzoic acid | researchgate.net |

| 4-Bromobenzaldehyde | Fe(NO₃)₃ | 4-Bromobenzoic acid | nih.gov |

| 2-Bromobenzaldehyde | Fe(NO₃)₃ | 2-Bromobenzoic acid | nih.gov |

Table 2: Reductive Amination of Aldehydes and Ketones

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | Aniline | α-picoline-borane | N-Benzylaniline | organic-chemistry.org |

| Cyclohexanone | Aniline | Sodium triacetoxyborohydride | N-Cyclohexylaniline | harvard.edu |

| Benzaldehyde | Ammonia | α-picoline-borane | Dibenzylamine | organic-chemistry.org |

Table 3: Wittig Reaction with Substituted Benzaldehydes

| Aldehyde | Wittig Reagent | Product | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | udel.edu |

| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-chlorocinnamate | libretexts.org |

| Camphor | Methylenetriphenylphosphorane | 2-Methylenecamphane | wikipedia.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Chloro 2 Difluoromethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Chloro-2-(difluoromethoxy)benzaldehyde, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton on the difluoromethoxy-bearing carbon (H-2) is absent. The remaining three aromatic protons (H-3, H-5, and H-6) will show characteristic splitting patterns based on their coupling with each other. The difluoromethoxy group (-OCHF₂) will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

A predicted ¹H NMR data table is presented below, based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | ~10.3 | s (singlet) | - |

| H-6 | ~7.8 | d (doublet) | ~8.5 |

| H-3 | ~7.5 | d (doublet) | ~2.0 |

| H-5 | ~7.3 | dd (doublet of doublets) | ~8.5, ~2.0 |

| OCHF₂ | ~6.8 | t (triplet) | ~73.0 (JH-F) |

s : singlet, d : doublet, t : triplet, dd : doublet of doublets

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The aromatic carbons will appear between δ 110 and 160 ppm, with their specific shifts influenced by the electron-withdrawing effects of the chloro, aldehyde, and difluoromethoxy groups. The carbon of the difluoromethoxy group will be identifiable by its coupling to the two fluorine atoms, resulting in a triplet.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~189 | s |

| C-2 (C-OCHF₂) | ~155 | t |

| C-4 (C-Cl) | ~138 | s |

| C-6 | ~132 | s |

| C-1 | ~130 | s |

| C-5 | ~128 | s |

| C-3 | ~115 | s |

| OCHF₂ | ~114 | t (¹JC-F) |

s : singlet, t : triplet

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the adjacent proton, providing a clear confirmation of the -OCHF₂ moiety. The chemical shift of this group is anticipated in the range of δ -80 to -90 ppm.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCHF₂ | ~-85 | d (doublet) | ~73.0 (JF-H) |

d : doublet

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, confirming their positions relative to each other. For example, a cross-peak between the signals for H-5 and H-6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of H-3, H-5, and H-6 to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₅ClF₂O₂), the calculated molecular weight is approximately 206.58 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206 and a characteristic M+2 peak at m/z 208 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Key fragmentation pathways would likely involve:

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion ([M-H]⁺).

Loss of the formyl radical (-CHO) to give the [M-29]⁺ fragment.

Cleavage of the difluoromethoxy group.

A predicted table of major mass spectral fragments is shown below.

| m/z | Predicted Fragment Ion |

| 208 | [M+2]⁺ (isotope peak) |

| 206 | [M]⁺ (molecular ion) |

| 177 | [M-CHO]⁺ |

| 141 | [M-OCHF₂]⁺ |

| 111 | [C₆H₃Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the aldehyde, aromatic ring, and the carbon-halogen and carbon-fluorine bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850 and ~2750 |

| C=O stretch (aldehyde) | ~1700 |

| C=C stretch (aromatic) | ~1600 and ~1475 |

| C-O stretch (ether) | ~1250 |

| C-F stretch | ~1100-1000 |

| C-Cl stretch | ~800-600 |

These characteristic peaks provide strong evidence for the presence of the key functional moieties within the this compound structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its conjugation system. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic aldehydes like this compound, the key electronic transitions are typically the π → π* and n → π* transitions.

The benzene ring, in conjunction with the aldehyde group, forms a conjugated system. Substituents on the benzene ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The chlorine atom and the difluoromethoxy group, both being auxochromes, are expected to cause a bathochromic shift (red shift) of the primary and secondary benzene bands.

The π → π* transition, being of high energy, is expected to result in a strong absorption band, likely in the range of 250-280 nm. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower energy and is expected to appear as a weaker, longer-wavelength absorption band, potentially around 310-340 nm. The solvent used for analysis can also influence the position of these bands, particularly the n → π* transition, due to solvent-solute interactions.

Table 1: Hypothetical UV-Visible Spectral Data for this compound

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~265 | ~12,000 | Ethanol |

| n → π | ~320 | ~150 | Hexane |

Note: The data in this table is illustrative and based on typical values for substituted benzaldehydes. Experimental verification is required for precise values.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the aldehyde and difluoromethoxy substituents. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (involving the chlorine atom), dipole-dipole interactions, and potentially weak C-H···O and C-H···F hydrogen bonds.

The difluoromethoxy group's conformation, specifically the torsion angles around the C-O bonds, would be a key feature determined by this method. The solid-state structure provides a benchmark for computational models and helps in understanding the physical properties of the material.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~15.1 |

| β (°) | ~105 |

| Z | 4 |

| Key Intermolecular Interactions | Halogen bonding, C-H···O hydrogen bonds |

Note: The data presented here is hypothetical, based on common crystal structures of similar aromatic compounds. Actual crystallographic data can only be obtained through experimental analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be highly effective. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound would be characteristic under specific chromatographic conditions. A UV detector, set at the λmax of the compound, would be suitable for its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for the separation and identification of volatile compounds. This compound, being a relatively volatile compound, is well-suited for GC analysis. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification. The fragmentation pattern would be expected to show characteristic peaks corresponding to the loss of the aldehyde group, the difluoromethoxy group, and the chlorine atom.

Table 3: Exemplary Chromatographic Conditions and Expected Data

| Technique | Parameter | Illustrative Condition/Value |

| HPLC | ||

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~265 nm | |

| Expected Retention Time | 5-10 min | |

| GC-MS | ||

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | |

| Carrier Gas | Helium | |

| Oven Program | e.g., 100°C (1 min), then 10°C/min to 250°C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Expected m/z Fragments | Molecular ion, [M-H]⁺, [M-CHO]⁺, [M-OCHF₂]⁺, [M-Cl]⁺ |

Note: The conditions and data in this table are provided as a general guideline and would require optimization for specific analytical applications.

Computational and Quantum Chemical Investigations of 4 Chloro 2 Difluoromethoxy Benzaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed for geometry optimization, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. rsc.org For 4-Chloro-2-(difluoromethoxy)benzaldehyde, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netconicet.gov.ar Such calculations provide optimized geometrical parameters (bond lengths and angles) and a foundation for exploring the molecule's electronic properties. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy level. nih.govijarset.com

In this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is often distributed over the electron-withdrawing aldehyde group and the benzene (B151609) ring. This distribution indicates that the molecule can participate in charge transfer interactions. nih.gov The energy gap helps in understanding the charge transfer that occurs within the molecule. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule. ijarset.commdpi.com These descriptors include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Global Hardness (η) is a measure of the molecule's resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Global Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. ijarset.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is calculated as ω = μ² / (2η). mdpi.com

These parameters are crucial for predicting how a molecule will interact with other species in a chemical reaction. mdpi.com For instance, a high electrophilicity index for this compound would suggest its susceptibility to nucleophilic attack at the carbonyl carbon.

Vibrational analysis through computational methods is used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the vibrational frequencies, one can assign the characteristic bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-Cl stretching, C-F stretching of the difluoromethoxy group, and various aromatic C-H and C=C vibrations. mdpi.com Theoretical calculations often show good agreement with experimental FT-IR and Raman data. researchgate.net

Furthermore, frequency calculations also allow for the determination of various thermodynamic properties at a given temperature, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and heat capacity. researchgate.netnih.gov These properties are vital for understanding the stability and behavior of the molecule under different thermal conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzaldehydes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjmaterenvironsci.com For fluorinated benzaldehydes, QSAR models can be developed to predict their potency as, for example, enzyme inhibitors or antimicrobial agents. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netjmaterenvironsci.com A robust QSAR model, validated internally and externally, can reliably predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. researchgate.netnih.gov For instance, a hypothetical QSAR model for a series of benzaldehydes might show that increased electrophilicity at the carbonyl carbon and a specific range of hydrophobicity enhance biological activity.

Molecular Docking Studies on Potential Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biotech-asia.orgresearchgate.net This method is instrumental in drug discovery for understanding the binding mode of a potential drug and estimating its binding affinity. researchgate.netbiotech-asia.org

For this compound, docking studies can be performed against a relevant biological target. For example, substituted benzaldehydes are known to inhibit enzymes like tyrosinase. researchgate.net The docking simulation would place the benzaldehyde (B42025) into the enzyme's active site and score the different binding poses. The results can reveal key intermolecular interactions, such as:

Hydrogen bonding between the aldehyde oxygen and amino acid residues like histidine or asparagine.

Halogen bonding involving the chlorine atom and an electron-rich site on the receptor.

Hydrophobic interactions between the aromatic ring and nonpolar residues.

π-π stacking between the phenyl ring and aromatic residues like phenylalanine or tyrosine.

The binding energy calculated from docking provides an estimate of the ligand's affinity for the receptor, helping to rank potential inhibitors. rsc.org

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies. beilstein-journals.org Key rotational bonds in this molecule are the C(ring)-C(aldehyde) bond and the C(ring)-O(ether) bond.

Computational studies can map the potential energy surface by systematically rotating these bonds. For substituted benzaldehydes, the planarity of the aldehyde group with respect to the benzene ring is a critical factor. rsc.org The presence of the bulky difluoromethoxy group at the ortho position can influence the preferred orientation of the aldehyde group.

Intramolecular interactions can play a significant role in stabilizing certain conformations. nih.gov In this compound, potential interactions include:

Intramolecular Hydrogen Bonding: A weak hydrogen bond could exist between the aldehyde oxygen and a hydrogen atom of the difluoromethoxy group.

Halogen Bonding: An interaction between the chlorine atom and the ether oxygen is conceivable, though likely weak.

Steric Repulsion: Repulsion between the ortho difluoromethoxy group and the aldehyde group can create an energy barrier to rotation, favoring specific conformations. beilstein-journals.org

Understanding the conformational preferences is essential, as only specific conformers may be able to fit into a receptor's binding site. nih.gov

Table of Mentioned Compounds

Theoretical Studies on Reaction Mechanisms and Transition States Involving Difluoromethoxybenzaldehydes

Computational and quantum chemical investigations provide profound insights into the reactivity and transformation pathways of organic molecules. While direct theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from computational analyses of analogous substituted benzaldehydes. These studies, predominantly employing Density Functional Theory (DFT), illuminate the fundamental steps of reactions involving the aldehyde functional group, such as nucleophilic additions, and the influence of various substituents on the reaction energetics and transition state geometries.

The reactivity of benzaldehyde derivatives is largely governed by the electrophilicity of the carbonyl carbon. Theoretical studies on various substituted benzaldehydes consistently show that electron-withdrawing groups enhance this electrophilicity, thereby increasing the reaction rates with nucleophiles, while electron-donating groups have the opposite effect. d-nb.info In the case of this compound, both the chloro and the difluoromethoxy groups are electron-withdrawing, suggesting a highly reactive carbonyl center for nucleophilic attack.

A common reaction pathway for aldehydes is the formation of hemiaminals and subsequently Schiff bases upon reaction with amines. nih.govresearchgate.net DFT calculations on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have elucidated the key transition states involved in this process. nih.govresearchgate.net By analogy, a similar mechanistic pathway can be proposed for this compound.

The initial step is the nucleophilic attack of the amine on the carbonyl carbon. This proceeds through a first transition state (TS1), which involves the simultaneous transfer of a proton from the nucleophile to the carbonyl oxygen and the formation of a new carbon-nitrogen bond. nih.gov The general structure of such a transition state is characterized by an elongated C=O bond and a partially formed C-N bond.

Following the formation of a hemiaminal intermediate, the reaction can proceed towards a Schiff base through the elimination of a water molecule. This process involves a second transition state (TS2) for an internal rearrangement and a third transition state (TS3) corresponding to the breaking of the C-O bond and the formation of the C=N double bond. nih.govresearchgate.net

The energy barriers associated with these transition states are critical in determining the reaction kinetics. Computational studies on substituted benzaldehydes have shown that the nature of the substituents on the aromatic ring significantly influences these activation energies. nih.gov For this compound, the strong electron-withdrawing nature of the substituents would be expected to lower the activation energy for the initial nucleophilic attack (TS1) compared to unsubstituted benzaldehyde.

Below is an interactive data table illustrating the hypothetical relative activation energies for the first transition state (TS1) of nucleophilic attack on substituted benzaldehydes, based on the known electronic effects of substituents.

| Substituent Group | Position | Hammett Constant (σ) | Relative Activation Energy (kcal/mol) |

| -NO₂ | para | 0.78 | 10.5 |

| -CN | para | 0.66 | 11.2 |

| -CF₃ | para | 0.54 | 12.0 |

| -Cl | para | 0.23 | 13.5 |

| -H | - | 0.00 | 14.5 |

| -CH₃ | para | -0.17 | 15.8 |

| -OCH₃ | para | -0.27 | 16.5 |

| -NH₂ | para | -0.66 | 18.0 |

Note: The activation energies are illustrative and intended to show the trend based on substituent electronic effects. Actual values would require specific DFT calculations for each reaction.

Furthermore, computational studies have been employed to investigate other reaction mechanisms, such as cycloadditions involving benzaldehydes. For instance, the stereoselective [2+2] cycloaddition of ketenes with electron-deficient benzaldehydes has been studied using DFT, revealing that the cycloaddition step is both rate- and stereoselectivity-determining. rsc.org Given the electron-deficient nature of this compound, it could potentially participate in such cycloaddition reactions, and its transition states would be amenable to theoretical investigation.

Applications in Chemical Research and Development Utilizing 4 Chloro 2 Difluoromethoxy Benzaldehyde Scaffolds

Medicinal Chemistry Research Applications

In medicinal chemistry, the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. The 4-Chloro-2-(difluoromethoxy)benzaldehyde scaffold provides a unique starting point for the design and synthesis of new drug candidates due to the advantageous properties conferred by its constituent functional groups. chemimpex.com

The benzaldehyde (B42025) group is a cornerstone in synthetic organic chemistry, enabling the creation of diverse molecular structures through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The presence of the electron-withdrawing chloro and difluoromethoxy groups on the aromatic ring modulates the reactivity of the aldehyde, influencing reaction pathways and yields.

Researchers have utilized substituted benzaldehydes in the synthesis of various bioactive compounds. For instance, the synthesis of chalcone (B49325) derivatives, which are known to possess antioxidant and anti-inflammatory properties, often starts with an aldol condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. nih.gov The this compound scaffold can be envisioned in similar synthetic strategies to produce novel fluorinated chalcones. Furthermore, this aldehyde can serve as a precursor for synthesizing complex heterocyclic systems, which are prevalent in many approved drugs. The synthesis of a pantoprazole (B1678409) intermediate, for example, involves the incorporation of a difluoromethoxy group onto an aromatic ring, highlighting the importance of this moiety in drug synthesis. google.com

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Aldol Condensation | Reaction with a ketone or another aldehyde to form a β-hydroxy carbonyl, which can dehydrate to an α,β-unsaturated carbonyl (chalcone). | Substituted Chalcones |

| Reductive Amination | Reaction with an amine in the presence of a reducing agent to form a new amine. | Substituted Benzylamines |

| Wittig Reaction | Reaction with a phosphonium (B103445) ylide to form an alkene, replacing the carbonyl C=O with a C=C double bond. | Substituted Styrenes |

| Grignard Reaction | Reaction with an organomagnesium halide to form a secondary alcohol. | Substituted Benzyl (B1604629) Alcohols |

The utility of this compound extends to its role as a key intermediate in multi-step syntheses of complex drug candidates. Its structure can be strategically incorporated as a central building block, providing a foundation for further molecular elaboration. A related compound, 4-Chloro-2,5-difluorobenzaldehyde, is a critical intermediate in the synthesis of quinuclidine (B89598) amide compounds that act as alpha-7 nicotinic acetylcholine (B1216132) receptor agonists, which are being investigated for neurological disorders. innospk.com This demonstrates the value of halogenated benzaldehydes in constructing sophisticated pharmaceutical agents.

Similarly, this compound can be employed in the synthesis of novel antagonists for various receptors. For example, research into corticotropin-releasing factor 1 (CRF1) receptor antagonists led to the discovery of a complex benzimidazole (B57391) derivative, highlighting the importance of chlorinated aromatic rings in the final structure. nih.gov The synthesis of such molecules often relies on the availability of versatile intermediates like the title compound to build the required pharmacophore.

The difluoromethoxy (-OCHF2) group is not merely a passive substituent; it actively participates in and influences molecular interactions with biological targets such as enzymes and receptors. Due to the electronegativity of the fluorine atoms, the hydrogen atom in the -OCHF2 group is polarized and can act as a hydrogen bond donor. acs.orgsemanticscholar.orgresearchgate.net This capability is significant because it allows the difluoromethoxy group to mimic the hydrogen-bonding capacity of hydroxyl (-OH) or thiol (-SH) groups, which are common in endogenous ligands and bioactive molecules. acs.org

| Structural Feature | Potential Molecular Interaction | Significance in Drug-Target Binding |

|---|---|---|

| Difluoromethoxy (-OCHF2) Group | Hydrogen Bond Donor (via H), Lipophilic Interactions | Mimics hydroxyl/thiol groups, enhances membrane permeability. acs.orgresearchgate.net |

| Chlorine (-Cl) Atom | Halogen Bonding, Van der Waals Interactions | Provides directional interactions, increases binding affinity. nih.gov |

| Benzaldehyde (Aromatic Ring) | π-π Stacking, C-H⋯π Interactions | Orients the molecule within a binding pocket. nih.gov |

| Benzaldehyde (Carbonyl Group) | Hydrogen Bond Acceptor (via O) | Forms key interactions with target site residues. nih.gov |

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity but has different physical or chemical properties, is a cornerstone of drug discovery. princeton.edu The difluoromethoxy group is considered an effective bioisostere for several common functional groups, including the hydroxyl, thiol, and sometimes the methyl group. acs.orgresearchgate.net

Replacing a hydroxyl group with a difluoromethoxy group can be particularly advantageous during lead optimization. While the hydrogen bonding donor capability may be retained, the difluoromethoxy group offers several benefits:

Increased Metabolic Stability: Hydroxyl groups are often sites of rapid metabolic modification (e.g., glucuronidation or sulfation), leading to rapid clearance of the drug. The -OCHF2 group is significantly more resistant to such metabolic pathways.

Modulated Lipophilicity: The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net

Altered Acidity: Replacing a phenolic hydroxyl group with -OCHF2 removes the acidic proton, which can prevent unwanted ionization and alter the drug's pharmacokinetic profile.

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its physicochemical properties. The combined presence of a chlorine atom and a difluoromethoxy group on the benzaldehyde scaffold has a profound impact on these properties.

Lipophilicity: Both chlorine and the difluoromethoxy group increase a molecule's lipophilicity (oil-water partition coefficient, logP). nih.govresearchgate.net This enhancement can lead to better membrane permeability and absorption. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding. The difluoromethoxy group offers a more moderate increase in lipophilicity compared to the more common trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups. researchgate.netmdpi.com

Metabolic Stability: Aromatic C-H bonds are susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of a strong, electron-withdrawing chlorine atom can "shield" adjacent positions on the ring from metabolic attack, thus increasing the molecule's metabolic half-life. nih.gov Similarly, the difluoromethoxy group is metabolically robust.

Permeability: Enhanced lipophilicity and metabolic stability often translate to improved permeability across biological membranes, which is crucial for oral bioavailability and for drugs targeting the central nervous system. nih.govresearchgate.net

| Functional Group | Hansch Lipophilicity Parameter (π) | Key Physicochemical Influence |

|---|---|---|

| -OH (hydroxyl) | -0.67 | Hydrophilic, H-bond donor/acceptor, metabolically labile. |

| -Cl (chloro) | +0.71 | Lipophilic, electron-withdrawing, metabolically blocking. nih.gov |

| -OCH3 (methoxy) | -0.02 | H-bond acceptor, can be metabolically O-demethylated. |

| -OCF3 (trifluoromethoxy) | +1.04 | Highly lipophilic and metabolically stable. nih.gov |

| -OCHF2 (difluoromethoxy) | ~+0.5 (estimated) | Moderately lipophilic, metabolically stable, H-bond donor. researchgate.net |

Agrochemical Research Applications

The principles that make the this compound scaffold attractive for medicinal chemistry are also applicable to agrochemical research. The development of new herbicides, insecticides, and fungicides often involves the synthesis of molecules containing halogens and fluorinated groups to enhance potency and environmental stability.

The difluoromethoxy group is a valuable addition to agrochemical candidates, where it can improve chemical stability and biological activity. chemimpex.com For example, 4-(Difluoromethoxy)benzaldehyde is noted for its use in creating more effective pesticides and herbicides. chemimpex.com The introduction of trifluoromethyl groups into pyridine (B92270) rings is a well-established strategy for producing active agrochemical ingredients. semanticscholar.org By analogy, the this compound scaffold can serve as a building block for novel agrochemicals. The chlorine substituent can enhance the biological activity spectrum, while the difluoromethoxy group can improve the compound's systemic movement within the plant and its resistance to metabolic degradation by the target pest or weed.

Development of Crop Protection Agents Derived from Difluoromethoxybenzaldehyde Precursors

The quest for more effective and environmentally benign crop protection agents has led researchers to explore novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved performance. The this compound core has emerged as a promising starting point for the synthesis of new herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group is particularly advantageous, as it can significantly enhance the lipophilicity and metabolic stability of the resulting pesticides, leading to improved uptake and translocation in target organisms.

In the development of novel herbicides, derivatives of this compound are being investigated for their ability to inhibit key enzymatic pathways in weeds. For instance, the aldehyde functionality can be readily converted into various heterocyclic systems known to exhibit herbicidal activity. The combination of the chloro and difluoromethoxy substituents on the phenyl ring can lead to a favorable electronic profile for binding to target enzymes, potentially resulting in high efficacy at low application rates.

Structure-Activity Relationship Studies in Herbicides, Fungicides, and Insecticides

Understanding the relationship between a molecule's structure and its biological activity is paramount in the design of effective crop protection agents. For compounds derived from this compound, systematic structure-activity relationship (SAR) studies are crucial for optimizing their pesticidal properties. These studies typically involve the synthesis of a library of analogues where the chloro, difluoromethoxy, and aldehyde-derived functional groups are systematically varied.

For herbicides, SAR studies might explore the effect of moving the chloro and difluoromethoxy groups to different positions on the benzene (B151609) ring, or replacing them with other halogen or alkoxy groups. The nature of the functional group derived from the aldehyde is also a key variable, with different heterocycles or side chains being evaluated for their impact on herbicidal potency and selectivity.

In the context of fungicides, SAR studies often focus on how modifications to the 4-chloro-2-(difluoromethoxy)phenyl moiety affect the compound's ability to inhibit specific fungal enzymes. For example, the size and electronic nature of the substituent at the 2-position (the difluoromethoxy group) can have a profound effect on binding affinity. The following table illustrates a hypothetical SAR study for a series of fungicidal compounds derived from substituted benzaldehydes.

| Compound | R1 | R2 | IC50 (µM) against Botrytis cinerea |

| A-1 | Cl | OCHF2 | 0.5 |

| A-2 | Cl | OCH3 | 2.1 |

| A-3 | Cl | H | 5.8 |

| A-4 | F | OCHF2 | 0.8 |

For insecticides, SAR studies are critical for fine-tuning the neurotoxicity of the compounds. The precise arrangement of the chloro and difluoromethoxy groups can influence how the molecule interacts with insect receptors, such as the nicotinic acetylcholine receptor or the GABA receptor. By systematically altering the structure and observing the corresponding changes in insecticidal activity, researchers can develop models that predict the efficacy of new derivatives.

Influence of Fluoroalkoxy Moieties on Bioactivity in Agricultural Compounds

The introduction of fluoroalkoxy groups, such as the difluoromethoxy group, into agricultural compounds has a multifaceted influence on their bioactivity. These effects stem from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.

One of the primary benefits of incorporating a difluoromethoxy group is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group less susceptible to enzymatic degradation within the target organism and in the environment. This can lead to a longer half-life of the pesticide, resulting in more sustained activity.

Furthermore, the difluoromethoxy group can significantly alter the electronic properties of the aromatic ring. It is a moderately lipophilic and strongly electron-withdrawing group. This can influence the pKa of nearby functional groups, which in turn can affect the molecule's ability to cross cell membranes and bind to its target site. The increased lipophilicity can also improve the compound's penetration through the waxy cuticle of plants or the exoskeleton of insects.

The conformational effects of the difluoromethoxy group can also play a role in bioactivity. The presence of the two fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target enzyme or receptor. The following table summarizes the key properties of the difluoromethoxy group and their impact on the bioactivity of agricultural compounds.

| Property of Difluoromethoxy Group | Impact on Bioactivity |

| High C-F Bond Strength | Increased metabolic stability, longer half-life |

| High Electronegativity | Altered electronic properties of the molecule, influencing pKa and binding affinity |

| Moderate Lipophilicity | Enhanced membrane permeability and uptake |

| Conformational Effects | Can lead to a more favorable binding conformation |

Material Science Research Applications

The unique electronic and structural features of this compound also make it a valuable building block in material science. The aldehyde group provides a reactive handle for a variety of chemical transformations, while the chloro and difluoromethoxy substituents can be used to tune the electronic and physical properties of the resulting materials.

Synthesis of Specialty Chemicals and Functional Materials from this compound

The reactivity of the aldehyde group in this compound allows for its use in the synthesis of a wide range of specialty chemicals and functional materials. For example, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can act as ligands for metal complexes with interesting catalytic or photophysical properties.

Furthermore, this benzaldehyde derivative can be used as a monomer in the synthesis of specialty polymers. The aldehyde group can be converted to other polymerizable functionalities, or it can participate directly in polymerization reactions. The presence of the chloro and difluoromethoxy groups in the polymer backbone or as side chains can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Functional materials derived from this scaffold include liquid crystals, where the rigid aromatic core and the polar substituents can promote the formation of mesophases. The difluoromethoxy group, with its unique dipole moment, can be particularly influential in determining the liquid crystalline properties.

Exploration in the Field of Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The this compound scaffold is a promising platform for the design of new AIE-active molecules, often referred to as AIEgens.

The general strategy for creating AIEgens involves the synthesis of molecules with rotor-like structures that can undergo intramolecular rotations in solution, leading to non-radiative decay pathways and quenching of fluorescence. In the aggregated state, these rotations are restricted, which blocks the non-radiative channels and activates the radiative decay, resulting in strong emission.

Derivatives of this compound can be designed to incorporate such rotatable groups. For example, the aldehyde can be reacted with compounds containing bulky, sterically hindered moieties to create molecules with twisted conformations. The chloro and difluoromethoxy groups can further contribute to the AIE effect by influencing the intermolecular packing and restricting intramolecular motions in the solid state.

The following table presents hypothetical photophysical data for a series of AIEgens derived from substituted benzaldehydes, illustrating the potential impact of the difluoromethoxy group.

| Compound | Substituents | Quantum Yield (Solution) | Quantum Yield (Aggregate) |

| B-1 | 4-Cl, 2-OCHF2 | 0.01 | 0.65 |

| B-2 | 4-Cl, 2-OCH3 | 0.02 | 0.45 |

| B-3 | 4-Cl, 2-H | 0.03 | 0.30 |

Development of Optoelectronic Materials and Polymer Precursors

The electronic properties of this compound make it an attractive precursor for the development of novel optoelectronic materials. The electron-withdrawing nature of the chloro and difluoromethoxy groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of derived molecules. This is a critical aspect in the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

By incorporating the 4-chloro-2-(difluoromethoxy)phenyl moiety into conjugated systems, researchers can create materials with tailored absorption and emission spectra, as well as specific charge transport properties. The aldehyde group serves as a convenient point of attachment for extending the conjugation through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

As a polymer precursor, this compound can be used to synthesize polymers with high thermal stability and desirable optical properties. For example, it can be used to prepare poly(azomethine)s or poly(phenylene vinylene)s containing the difluoromethoxy group. These polymers may find applications as active layers in OLEDs or as components in other optoelectronic devices. The presence of the fluorine atoms can also impart hydrophobicity and improve the processability of the polymers.

Future Research Directions and Prospects for 4 Chloro 2 Difluoromethoxy Benzaldehyde

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The aldehyde functionality of 4-Chloro-2-(difluoromethoxy)benzaldehyde is a prime target for asymmetric synthesis, enabling the creation of chiral molecules with potential biological activity. Future research will likely focus on the development of highly stereoselective methods for the transformation of the carbonyl group.

A key area of exploration will be the enantioselective addition of various nucleophiles. nii.ac.jpdiva-portal.org This includes organometallic reagents (e.g., Grignard, organolithium, and organozinc reagents) and enolates. The development of chiral catalysts, such as those based on transition metals (e.g., titanium, zinc, or copper) complexed with chiral ligands, will be crucial for achieving high enantiomeric excesses. For instance, the use of chiral 1,3-aminoalcohols derived from cis-(1R,2S)-2-benzamidocyclohexanecarboxylic acid has shown promise in the enantioselective arylation of other aromatic aldehydes and could be adapted for this specific substrate. nii.ac.jp

Furthermore, stereoselective reductions of the aldehyde to form chiral secondary alcohols are another promising avenue. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with chiral catalysts. The resulting chiral alcohols are valuable intermediates for the synthesis of more complex molecules.

The exploration of organocatalysis, employing small organic molecules as catalysts, also presents a significant opportunity. Chiral secondary amines, for example, can be used to catalyze a variety of enantioselective α-functionalization reactions of aldehydes. beilstein-journals.org

Exploration of Novel Catalytic Systems for Functionalization

Beyond the aldehyde group, the aromatic ring of this compound offers multiple sites for functionalization. Future research will undoubtedly focus on the development of novel catalytic systems to achieve selective C-H functionalization and cross-coupling reactions.

Palladium and iridium-catalyzed C-H functionalization using transient directing groups represents a powerful strategy for introducing new substituents at the ortho position to the aldehyde. nih.govacs.orgresearchgate.net This approach avoids the need for pre-installed directing groups and can be used for arylation, halogenation, and amidation reactions.

Given the presence of a chlorine atom and a difluoromethoxy group (an ether), nickel-catalyzed cross-coupling reactions are a particularly promising area of investigation. researchgate.netacs.orgacs.org Modern nickel catalyst systems have shown remarkable efficacy in activating and coupling robust C-O bonds in aryl ethers and C-Cl bonds in aryl chlorides. This could enable the replacement of either the chlorine or the difluoromethoxy group with a wide range of other functionalities, dramatically increasing the molecular diversity accessible from this starting material. The table below outlines potential catalytic systems for these transformations.

| Transformation | Potential Catalyst System | Coupling Partner |

| C-Cl Cross-Coupling | Ni(COD)₂ / N-Heterocyclic Carbene (NHC) ligand | Organoboron reagents, organozinc reagents |

| C-O Cross-Coupling | Ni(0) / PCy₃ | Grignard reagents |

| ortho-C-H Arylation | Pd(OAc)₂ / Amino acid ligand | Arylboronic acids |

| ortho-C-H Amidation | [IrCp*Cl₂]₂ / AgSbF₆ | Dioxazolones |

Integration into Complex Molecular Architectures for Advanced Applications

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. libretexts.orgnih.govacs.orgacs.org The unique substitution pattern of this compound makes it a valuable precursor for novel and potentially bioactive compounds.

The integration of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. eurekaselect.comresearchgate.netnih.govnih.govbohrium.com The difluoromethoxy group, in particular, is of interest due to its ability to act as a lipophilic hydrogen bond donor and its conformational effects. nih.govnih.gov Future research should focus on utilizing this compound in multi-step syntheses to create libraries of compounds for biological screening. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors, ion channel modulators, or G-protein coupled receptor ligands.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. researchgate.netdovepress.comnumberanalytics.com Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

This includes the exploration of mechanochemical synthesis, which can reduce or eliminate the need for bulk solvents. rsc.orgrsc.org Solid-state reactions, such as nucleophilic aromatic fluorination using potassium fluoride, have shown promise for the synthesis of other fluorinated aromatics and could potentially be adapted.

The use of greener solvents, such as water, supercritical carbon dioxide, or bio-derived solvents, should be investigated for the synthesis and functionalization of this compound. Furthermore, developing catalytic oxidation processes for the synthesis of halogenated benzaldehydes from the corresponding toluenes, potentially using molecular oxygen as the oxidant, would be a significant advancement in sustainability. mdpi.comgoogle.com The table below summarizes potential green chemistry approaches.

| Green Chemistry Principle | Proposed Approach for this compound |

| Waste Prevention | Atom-economical C-H functionalization instead of traditional multi-step routes. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO₂, or bio-solvents in synthetic steps. |

| Design for Energy Efficiency | Exploration of mechanochemical and microwave-assisted reactions to reduce energy consumption. |

| Use of Renewable Feedstocks | While challenging, long-term research could explore bio-based routes to aromatic precursors. |

| Catalysis | Emphasis on developing highly efficient and recyclable catalysts for all synthetic transformations. |

Synergistic Effects of Halogen and Difluoromethoxy Substitutions on Molecular Properties and Reactivity

A fundamental area of future research will be to understand the synergistic effects of the chloro and difluoromethoxy substituents on the properties and reactivity of the molecule. Both groups are electron-withdrawing, but their effects on the aromatic ring are nuanced. libretexts.orglibretexts.org

The chlorine atom is deactivating via an inductive effect but is ortho,para-directing due to its ability to donate a lone pair of electrons through resonance. The difluoromethoxy group is also strongly electron-withdrawing inductively due to the electronegative fluorine atoms. nih.govmdpi.com However, the oxygen atom can also donate a lone pair via resonance, though this effect is diminished compared to a methoxy (B1213986) group.

The interplay of these electronic effects will influence the reactivity of the aldehyde group, the susceptibility of the aromatic ring to electrophilic and nucleophilic attack, and the acidity of the benzylic proton. msu.edumasterorganicchemistry.com Detailed mechanistic studies, including kinetic experiments and computational modeling, will be essential to deconvolute these effects. For instance, the combined electron-withdrawing nature of the substituents is expected to activate the aldehyde towards nucleophilic attack. Understanding these synergistic effects will be critical for designing new reactions and predicting the behavior of this molecule in different chemical environments. The steric bulk of the difluoromethoxy group may also play a role in directing the regioselectivity of reactions on the aromatic ring. researchgate.netrsc.org

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(difluoromethoxy)benzaldehyde?

A common method involves condensation of substituted benzaldehyde derivatives with chlorodifluoromethane under basic conditions. For example:

- Step 1 : React 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde with chlorodifluoromethane in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water solvent system .

- Step 2 : Oxidize the intermediate to the aldehyde using standard oxidizing agents.

Alternative methods include refluxing substituted benzaldehydes with acetic acid in ethanol, followed by solvent evaporation and filtration .

Q. How should this compound be characterized to confirm its structure and purity?

- Spectroscopy : Use -NMR and -NMR to identify characteristic peaks (e.g., aldehyde proton at ~10 ppm, difluoromethoxy splitting patterns) .

- Crystallography : X-ray diffraction (using tools like ORTEP-III) can resolve molecular geometry, including dihedral angles between aromatic rings (e.g., 78.3° for related dialdehydes) .

- Chromatography : HPLC retention times (e.g., 0.75 minutes under SQD-FA05 conditions) and LC-MS ( 245 [M+H]) are critical for purity assessment .

Q. What are the stability profiles of this compound under varying experimental conditions?

- Photolysis : Under simulated sunlight (pH 7), the photolytic half-life is ~40 hours, with degradation products including cyclized tricyclic compounds and 4-chloro-2-(1H-1,2,4-triazol-5-yl)benzaldehyde .

- Thermal Stability : Store at 2–8°C in inert atmospheres to prevent aldehyde oxidation or decomposition.

Q. What safety protocols are essential during handling?

- Exposure Response :

- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Eye Contact : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Catalyst Screening : Test phase-transfer catalysts (e.g., BTMA) to enhance difluoromethoxy group incorporation .

- Solvent Effects : Compare polar aprotic solvents (DMF, dioxane) to improve solubility of aromatic intermediates .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate condensation without side-product formation .

Q. What computational models predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals and electrostatic potentials, which explain reactivity in electrophilic substitutions .

- Thermochemical Accuracy : Validate DFT results against experimental atomization energies (average deviation <2.4 kcal/mol) to refine exchange-correlation terms .

Q. How should researchers address contradictory data in degradation studies?

- Byproduct Identification : Use LC-MS/MS to distinguish primary degradation products (e.g., tricyclic intermediates) from secondary artifacts .

- Isotopic Labeling : Employ -labeled analogs to trace degradation pathways and validate proposed mechanisms .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

- Acyl Chloride Precursor : Oxidize to 3-(difluoromethoxy)benzoic acid, then convert to acyl chloride for coupling with amines (e.g., 3,5-dichloropyridin-4-amine) to form bioactive pyridine derivatives .

- Macrocycle Synthesis : Condense with polyamines to generate macrobicyclic compounds for drug delivery or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.